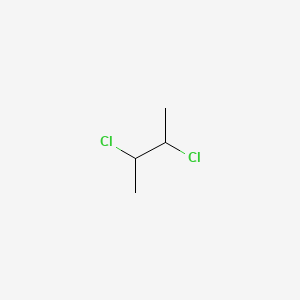

2,3-Dichlorobutane

Description

The exact mass of the compound this compound is 126.0003056 g/mol and the complexity rating of the compound is 30.5. The solubility of this chemical has been described as 0.00 M. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMISVOPUIFJTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021565 | |

| Record name | 2,3-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like chloroform; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

24.4 [mmHg] | |

| Record name | 2,3-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7581-97-7, 4028-56-2 | |

| Record name | 2,3-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7581-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-dichloro-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007581977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of meso-2,3-Dichlorobutane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of meso-2,3-dichlorobutane, a halogenated alkane notable for its stereochemistry. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a logical workflow for compound identification.

Core Physical and Chemical Properties

meso-2,3-Dichlorobutane is an achiral stereoisomer of 2,3-dichlorobutane, characterized by an internal plane of symmetry.[1] Its physical properties are crucial for its handling, purification, and application in chemical synthesis.

Data Presentation

The following table summarizes the key physical properties of meso-2,3-dichlorobutane compiled from various sources.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₄H₈Cl₂ | - | [2][3][4] |

| Molecular Weight | 127.01 g/mol | - | [2][3] |

| Appearance | Clear, colorless to slightly yellow liquid | Standard | [5] |

| Melting Point | -80 °C to -80.4 °C | - | [2][6][7][8] |

| Boiling Point | 110.5 °C | at 760 mmHg | [6] |

| 117-119 °C | - | [2][7][8] | |

| Density | 1.075 g/cm³ | - | [6] |

| 1.107 g/mL | at 25 °C | [2][7][8] | |

| Refractive Index | 1.4389 | - | [6] |

| 1.442 | at 20 °C | [2][7][8] | |

| Water Solubility | 561.7 mg/L | at 20 °C | [5][8] |

| Flash Point | 18 °C (65 °F) | - | [2][8] |

Experimental Protocols

Accurate determination of physical properties is fundamental for compound verification and purity assessment. The methodologies described below are standard procedures for obtaining the data presented above.

Melting Point Determination

The melting point is determined as a temperature range, from the first sign of liquefaction to the complete melting of the solid sample. Impurities typically depress and broaden the melting point range.[9][10]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified meso-2,3-dichlorobutane is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10][11] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated Mel-Temp device.[9][12]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[9]

-

Data Recording: Two temperatures are recorded: T1, when the first drop of liquid appears, and T2, when the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a collection flask, and a thermometer.[14] Approximately 5-10 mL of meso-2,3-dichlorobutane and a few boiling chips are placed in the flask.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.[15]

-

Heating and Distillation: The liquid is heated gently. As it boils, the vapor rises, surrounds the thermometer bulb, and flows into the condenser.

-

Data Recording: The temperature is recorded when it stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point. The atmospheric pressure should also be recorded.[15]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid (approx. 0.5 mL) is placed in a small test tube or Durham tube.[15] A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.[15]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes.

-

Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[15]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Gravimetric Method

-

Saturated Solution Preparation: An excess amount of meso-2,3-dichlorobutane is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Extraction: A precise volume of the clear, saturated aqueous solution is carefully extracted, avoiding any undissolved solute.

-

Solvent Evaporation: The solvent (water) from the extracted sample is evaporated completely under controlled conditions (e.g., in a vacuum oven).

-

Mass Measurement: The mass of the remaining solute (meso-2,3-dichlorobutane) is accurately measured. The solubility is then calculated and expressed in mg/L.[16]

Visualization of Logical Workflow

The following diagram illustrates a typical workflow for identifying an unknown substance, using its physical properties as key identifiers, with meso-2,3-dichlorobutane as the target compound.

Caption: Logical workflow for compound identification using physical properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. store.p212121.com [store.p212121.com]

- 3. Butane, 2,3-dichloro-, meso- | C4H8Cl2 | CID 6432415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. meso-2,3-dichlorobutane [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. meso-2,3-Dichlorobutane|4028-56-2|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ursinus.edu [ursinus.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. vernier.com [vernier.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Identification of 2,3-Dichlorobutane (B1630595) Enantiomers

The differentiation and characterization of enantiomers are critical in the fields of chemistry, pharmacology, and materials science. Enantiomers, being non-superimposable mirror images of each other, possess identical physical properties in an achiral environment, which makes their separation and identification a significant challenge. However, they can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive overview of advanced spectroscopic techniques for the identification and characterization of the enantiomers of this compound.

This compound is a chiral molecule with two stereocenters, existing as a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane.[1][2][3] The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.[1][4] The enantiomeric pair, however, is optically active, with each enantiomer rotating plane-polarized light in equal but opposite directions.[5] This guide focuses on the spectroscopic methods used to distinguish between these optically active enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, effectively "mirror images" of each other.[8][9] This characteristic makes VCD an definitive method for determining the absolute configuration of chiral molecules when combined with quantum chemical calculations.[8][9][10]

Experimental Protocol for VCD Spectroscopy

A reliable determination of the absolute configuration of this compound enantiomers using VCD involves a combined experimental and computational approach.

Sample Preparation:

-

Purification: Ensure the enantiomeric sample is of high purity. Separation of the enantiomers from the meso form and any racemic mixture is crucial.

-

Concentration: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., carbon tetrachloride or chloroform-d) at a concentration typically ranging from 0.01 to 0.1 M. The solvent should be transparent in the infrared region of interest.

-

Sample Cell: Use an infrared cell with a path length appropriate for the sample concentration to achieve optimal absorbance.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module is required. This module includes a photoelastic modulator (PEM) to modulate the circular polarization of the infrared beam.

-

Measurement: Record the VCD and infrared absorption spectra of the sample over the desired spectral range (typically in the mid-infrared region, 4000-800 cm⁻¹).

-

Baseline Correction: Record the spectrum of the pure solvent under the same conditions for baseline correction.

Computational Protocol for VCD Spectra Prediction

To assign the absolute configuration, the experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers (e.g., the (2R,3R) enantiomer).

Computational Steps:

-

Conformational Search: Perform a thorough conformational search for the chosen enantiomer of this compound to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculation: For each stable conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).[11][12]

-

VCD Rotational Strengths Calculation: Calculate the VCD rotational strengths for each vibrational mode of each conformer.

-

Boltzmann Averaging: Generate the final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra of all significant conformers based on their relative free energies.[11][12]

-

Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the experimentally measured enantiomer.

Data Presentation: VCD of this compound Enantiomers

The following table illustrates the expected VCD data for the enantiomers of this compound. The signs of the rotational strengths (R) for the (2S,3S) enantiomer will be opposite to those of the (2R,3R) enantiomer.

| Vibrational Mode | Frequency (cm⁻¹) | (2R,3R) Rotational Strength (10⁻⁴⁴ esu²cm²) | (2S,3S) Rotational Strength (10⁻⁴⁴ esu²cm²) |

| C-H stretch | 2980 | +5.2 | -5.2 |

| C-H bend | 1450 | -3.8 | +3.8 |

| C-Cl stretch | 750 | +8.1 | -8.1 |

| C-C stretch | 1100 | -2.5 | +2.5 |

Visualization: VCD Analysis Workflow

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is another chiroptical spectroscopy technique that is complementary to VCD. ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. Like VCD, enantiomers produce ROA spectra that are mirror images of each other. ROA can provide valuable structural information, particularly for molecules in aqueous solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) allows for their differentiation.[13] The principle involves reacting the enantiomeric mixture with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra, which can be used for both identification and quantification.[13]

Experimental Protocol for NMR with CDAs

-

Selection of CDA: Choose a suitable chiral derivatizing agent that can react with a functional group in the target molecule. For this compound, this would typically involve a preliminary chemical modification to introduce a reactive group (e.g., a hydroxyl group via substitution) that can then react with a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

-

Derivatization Reaction: React the enantiomeric mixture of the modified this compound with a pure enantiomer of the CDA (e.g., (R)-Mosher's acid). This reaction converts the (R,R) and (S,S) enantiomers into (R,R)-(R) and (S,S)-(R) diastereomers.

-

NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

-

Spectral Analysis: Identify and integrate the signals corresponding to each diastereomer. The chemical shift differences (Δδ) between corresponding protons or fluorine atoms in the two diastereomers confirm the presence of both enantiomers. The ratio of the integrals provides the enantiomeric excess (e.e.).

Data Presentation: NMR of Diastereomeric Derivatives

The following table illustrates hypothetical ¹H NMR data for the diastereomeric esters formed from a derivative of this compound and (R)-Mosher's acid.

| Proton | (2R,3R)-derivative-(R)-Mosher's ester (δ, ppm) | (2S,3S)-derivative-(R)-Mosher's ester (δ, ppm) | Δδ (ppm) |

| CH₃ | 1.52 | 1.55 | -0.03 |

| CH-Cl | 4.15 | 4.10 | +0.05 |

| CH-O-CO | 5.20 | 5.28 | -0.08 |

Visualization: NMR with CDA Workflow

References

- 1. alevelh2chemistry.com [alevelh2chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Question: Possible Stereoisomers of this compound and Identification.. [askfilo.com]

- 4. physicsforums.com [physicsforums.com]

- 5. forums.studentdoctor.net [forums.studentdoctor.net]

- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational circular dichroism spectroscopy of chiral molecules. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorobutane from Butane Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichlorobutane (B1630595), a significant intermediate in organic synthesis, through the chlorination of butane (B89635). Due to the inherent lack of selectivity in the direct dichlorination of butane, this document focuses on a more controlled and practical two-step approach: the initial monochlorination of butane to yield 2-chlorobutane (B165301), followed by the subsequent selective chlorination of 2-chlorobutane to produce this compound. This guide details the underlying free-radical reaction mechanisms, provides comprehensive experimental protocols for each stage, and presents quantitative data on product distribution and reaction selectivity. Furthermore, methods for the separation and purification of the desired this compound from the resulting isomeric mixture are discussed. Diagrams illustrating the reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

The chlorination of alkanes is a fundamental process in industrial organic chemistry for the production of various halogenated hydrocarbons. These compounds serve as versatile intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and polymers. Among the dichlorinated butanes, this compound is of particular interest due to its stereoisomeric properties and its utility as a precursor for stereospecific reactions.

Direct dichlorination of butane via free-radical chlorination is a seemingly straightforward approach; however, it invariably leads to a complex mixture of monochlorinated and dichlorinated isomers, including 1,1-, 1,2-, 1,3-, 1,4-, and this compound. The separation of these isomers is often challenging and economically unviable. A more strategic and selective pathway involves a two-step synthesis:

-

Monochlorination of Butane: The initial controlled chlorination of butane to maximize the yield of 2-chlorobutane.

-

Chlorination of 2-Chlorobutane: The subsequent chlorination of the purified 2-chlorobutane to yield this compound.

This guide will provide a detailed exploration of this two-step synthetic route, offering practical insights for laboratory and potential scale-up applications.

Reaction Mechanisms and Signaling Pathways

The chlorination of butane and its chlorinated derivatives proceeds through a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

Free-Radical Chlorination of Butane

The initial step involves the homolytic cleavage of a chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). This is typically initiated by ultraviolet (UV) light or heat. The chlorine radical then abstracts a hydrogen atom from a butane molecule to form a butyl radical and hydrogen chloride (HCl). The butyl radical subsequently reacts with another chlorine molecule to produce a chlorobutane and a new chlorine radical, which continues the chain reaction.

CAS number and chemical data for 2,3-dichlorobutane

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dichlorobutane (B1630595), including its various stereoisomers. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.

Chemical Identity and Stereoisomerism

This compound is a halogenated alkane with the chemical formula C₄H₈Cl₂.[1][2] The presence of two chiral centers at carbons 2 and 3 gives rise to three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-dichlorobutane) and a meso compound ((2R,3S)-2,3-dichlorobutane).[3][4] The meso form is achiral due to an internal plane of symmetry.[4] Consequently, this compound exists as a mixture of diastereomers and enantiomers.[5]

The general CAS number for a mixture of this compound isomers is 7581-97-7.[1][6] Specific CAS numbers for the stereoisomers are also available:

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][11] It is highly flammable and harmful if swallowed.[12] The following tables summarize key physicochemical data for this compound and its isomers.

Table 1: General Physicochemical Data for this compound (Isomer Mixture)

| Property | Value |

| Molecular Formula | C₄H₈Cl₂[1][2] |

| Molecular Weight | 127.01 g/mol [6][8] |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 117-119 °C[13] |

| Melting Point | -80 °C[13][14] |

| Density | 1.107 g/cm³ at 25 °C[13] |

| Refractive Index | n20/D 1.442[13][14] |

| Water Solubility | 561.7 mg/L at 20 °C[1] |

| Vapor Pressure | 24.4 mmHg[12][14] |

| Flash Point | 18 °C (64.4 °F)[11] |

Table 2: Physicochemical Data for Stereoisomers of this compound

| Property | meso-2,3-Dichlorobutane | (2R,3R)-2,3-Dichlorobutane |

| CAS Number | 4028-56-2[7] | 2211-67-8[10] |

| Boiling Point | 110.5 °C at 760 mmHg[7] | 110.5°C at 760 mmHg[10] |

| Melting Point | -80.4 °C[7] | Not available |

| Density | 1.075 g/cm³[7] | 1.075g/cm³[10] |

| Refractive Index | 1.4389[7] | 1.425[10] |

| Flash Point | 18.3 °C[7] | 18.3°C[10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of a mixture of this compound isomers shows complex splitting patterns due to the presence of diastereomers and enantiomers.[15][16] For the meso isomer, the two methine protons are chemically equivalent, as are the two methyl groups.[17] In the racemic mixture, the methine and methyl protons of the two enantiomers are chemically equivalent in an achiral solvent.[18]

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C-Cl bonds.[19][20]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and alkyl groups.[21][22][23] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also observable.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for reproducible research.

Synthesis of this compound

One common method for the synthesis of this compound is the chlorination of 2-butene (B3427860). This reaction proceeds via an electrophilic addition mechanism and typically yields a mixture of the meso and racemic isomers.

Experimental Workflow for Chlorination of 2-Butene

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A reaction flask equipped with a stirrer, a gas inlet, and a cooling bath is charged with a solution of 2-butene in an inert solvent (e.g., dichloromethane).

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., 0 °C) to minimize side reactions.

-

Quenching: After the reaction is complete (as determined by a suitable method like GC analysis), the excess chlorine is removed by purging with an inert gas.

-

Workup: The reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with water.

-

Drying: The organic layer is separated and dried over an anhydrous drying agent such as magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to separate the this compound from any remaining starting material or byproducts.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of this compound.[22]

Experimental Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase) is typically used.[22]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[22]

-

Injector: Split/splitless injector in split mode with a split ratio of 50:1. Injector temperature: 250 °C.[22]

-

Oven Program: Initial temperature of 40 °C for 2 minutes, then ramped to 200 °C at 10 °C/min.[22]

-

-

Mass Spectrometer:

Stereoisomer Visualization

The stereochemical relationship between the isomers of this compound can be visualized as follows:

Caption: Stereoisomeric relationships of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[11][12] It is harmful if swallowed and may cause an allergic skin reaction.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] It should be stored in a well-ventilated area away from sources of ignition.[11][24] For detailed safety information, consult the Safety Data Sheet (SDS).[11][24][25]

References

- 1. Page loading... [guidechem.com]

- 2. Butane, 2,3-dichloro- [webbook.nist.gov]

- 3. The compound 2, 3-dichlorobutane has [infinitylearn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Which type of isomerism is shown in23 dichlorobutane class 12 chemistry CBSE [vedantu.com]

- 6. This compound CAS#: 7581-97-7 [m.chemicalbook.com]

- 7. meso-2,3-Dichlorobutane|4028-56-2|lookchem [lookchem.com]

- 8. This compound | 4028-56-2 | Benchchem [benchchem.com]

- 9. dl-2,3-Dichlorobutane | C4H8Cl2 | CID 75169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2R,3R)-2,3-dichlorobutane | 2211-67-8 [chemnet.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | C4H8Cl2 | CID 24233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. echemi.com [echemi.com]

- 15. This compound(7581-97-7) 1H NMR spectrum [chemicalbook.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. meso-2,3-dichlorobutane(4028-56-2) 1H NMR spectrum [chemicalbook.com]

- 18. (±)-2,3-Dichlorobutane(2211-67-8) 1H NMR [m.chemicalbook.com]

- 19. This compound(7581-97-7) IR Spectrum [chemicalbook.com]

- 20. Butane, 2,3-dichloro- [webbook.nist.gov]

- 21. This compound(7581-97-7) MS spectrum [chemicalbook.com]

- 22. benchchem.com [benchchem.com]

- 23. Butane, 2,3-dichloro- [webbook.nist.gov]

- 24. WERCS Studio - Application Error [assets.thermofisher.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Theoretical Calculation of 2,3-Dichlorobutane Conformer Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to determine the conformational stability of 2,3-dichlorobutane (B1630595). It delves into the different stereoisomers, their stable conformers, and the computational techniques employed to predict their relative energies and populations. This document also outlines relevant experimental techniques used for validation.

Introduction to the Conformational Analysis of this compound

This compound is a fascinating molecule for conformational analysis due to the presence of two chiral centers, leading to the existence of three stereoisomers: a meso compound and a pair of enantiomers (dextrorotatory and levorotatory). Rotation around the central carbon-carbon (C2-C3) bond in these stereoisomers gives rise to various staggered and eclipsed conformations, each with a distinct energy level. Understanding the relative stabilities of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties.

The primary factors influencing the stability of these conformers are steric hindrance between bulky groups (methyl and chlorine), torsional strain from eclipsed bonds, and electrostatic interactions between the polar carbon-chlorine (C-Cl) bonds. Theoretical calculations, particularly using quantum mechanical methods, provide a powerful tool to quantify these interactions and predict the most stable conformations.

Stereoisomers and Their Conformers

This compound exists as the following stereoisomers:

-

meso-2,3-Dichlorobutane: This achiral diastereomer possesses a plane of symmetry in certain conformations. It has (2R, 3S) or (2S, 3R) configurations.

-

(d,l)-2,3-Dichlorobutane (racemic mixture): This is a mixture of two chiral enantiomers, (2R, 3R) and (2S, 3S).

Each of these stereoisomers has three unique staggered conformers resulting from rotation around the C2-C3 bond. These are typically visualized using Newman projections and are categorized as anti or gauche based on the dihedral angle between the two chlorine atoms.

Conformers of meso-2,3-Dichlorobutane

The staggered conformations of meso-2,3-dichlorobutane are:

-

Anti: The two chlorine atoms are at a 180° dihedral angle. This conformation has a center of symmetry and is achiral.

-

Gauche (two equivalent conformations): The two chlorine atoms are at a 60° dihedral angle. These two gauche conformers are chiral but are enantiomeric and thus exist in equal amounts, resulting in no net optical activity for the meso compound.

Conformers of (d,l)-2,3-Dichlorobutane

The staggered conformations of the chiral (d,l)-2,3-dichlorobutane are:

-

Anti: The two chlorine atoms are at a 180° dihedral angle.

-

Gauche (two non-equivalent conformations): The two chlorine atoms are at a 60° dihedral angle. In this isomer, the two gauche conformations are diastereomeric to each other.

Theoretical Calculation of Conformer Stability

The relative stability of the conformers of this compound can be determined by calculating their potential energies using various computational chemistry methods. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.

Computational Methodology

A typical workflow for the theoretical calculation of conformer stability involves the following steps:

-

Initial Structure Generation: The initial 3D coordinates of the different conformers of meso and (d,l)-2,3-dichlorobutane are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically performed using methods like Density Functional Theory (DFT) or ab initio calculations. A common and effective combination is the B3LYP functional with a 6-31G* basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE correction, to determine their relative stabilities. The Boltzmann distribution is then used to predict the population of each conformer at a given temperature.

-

Potential Energy Surface (PES) Scan: To investigate the energy barriers between conformers, a relaxed PES scan can be performed by systematically changing the dihedral angle of the C2-C3 bond and optimizing the rest of the molecule's geometry at each step.

A visual representation of this computational workflow is provided below.

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-dichlorobutane (B1630595), a halogenated hydrocarbon with notable applications in organic synthesis. The document details the stereochemical intricacies of the molecule, outlines both historical and contemporary synthetic methodologies, and presents a thorough compilation of the physical and spectroscopic properties of its stereoisomers. Particular emphasis is placed on the evolution of synthetic routes, from early free-radical chlorination to more stereoselective approaches. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and a structured presentation of key data to facilitate further research and application.

Introduction

This compound (C₄H₈Cl₂) is a chlorinated alkane that exists as three distinct stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane.[1][2] The presence of two chiral centers at the C2 and C3 positions gives rise to this stereoisomerism, which significantly influences the molecule's physical properties and chemical reactivity.[1] Historically, the synthesis of this compound has been closely tied to the broader development of alkane halogenation reactions, a cornerstone of organic synthesis for the functionalization of saturated hydrocarbons.[3] This guide will explore the historical context of its synthesis, detail the experimental procedures for its preparation, and provide a comparative analysis of the properties of its isomers.

Historical Discovery and Synthesis

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its origins can be traced back to the broader exploration of alkane chlorination in the 19th and early 20th centuries. The early methods for preparing chlorinated hydrocarbons were often non-selective, relying on free-radical chain reactions initiated by heat or ultraviolet light.[3][4]

Early Synthetic Approaches: Free-Radical Chlorination

The earliest syntheses of dichlorobutanes, including the 2,3-isomer, would have likely involved the direct chlorination of butane (B89635) or chlorobutane.[5] These reactions, proceeding through a free-radical mechanism, are notoriously difficult to control and typically yield a mixture of mono-, di-, and polychlorinated products, as well as various constitutional isomers.[3]

The free-radical chlorination of an alkane involves three main stages: initiation, propagation, and termination.[3]

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat.

-

Propagation: A chlorine radical then abstracts a hydrogen atom from a butane molecule to form hydrogen chloride (HCl) and a butyl radical. This butyl radical then reacts with another chlorine molecule to produce a chlorobutane and a new chlorine radical, which continues the chain reaction. The formation of this compound would occur through the subsequent chlorination of a monochlorobutane intermediate.

-

Termination: The reaction is terminated when two radicals combine.

Due to the statistical nature of radical abstraction and the similar reactivity of the different C-H bonds in butane, this method invariably produces a complex mixture of products, making the isolation of pure this compound a significant challenge for early chemists.

The following diagram illustrates the general free-radical chlorination pathway leading to dichlorobutanes.

References

An In-depth Technical Guide on the Optical Activity of 2,3-Dichlorobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and optical activity of 2,3-dichlorobutane (B1630595). It details the structural relationships between its isomers, their distinct optical properties, and the experimental methodologies used for their synthesis, separation, and characterization.

Introduction to Stereoisomerism and Optical Activity in this compound

This compound is a halogenated hydrocarbon that serves as a fundamental model for understanding stereoisomerism. The presence of two chiral centers at carbons C2 and C3 gives rise to multiple stereoisomers.[1] These isomers, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements of their atoms. This structural variance leads to distinct optical properties, a critical consideration in the fields of chemistry and pharmacology where the three-dimensional structure of a molecule dictates its biological activity.

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[2] This phenomenon is observed in molecules that are non-superimposable on their mirror images, known as enantiomers. This compound presents a classic case of a molecule with two stereocenters, resulting in both optically active and inactive forms.

The Stereoisomers of this compound

The this compound molecule has two chiral carbons, which would theoretically lead to 2^2 = 4 stereoisomers.[3] However, due to the symmetrical nature of the substitution on the two chiral centers, only three distinct stereoisomers exist.[3] These are a pair of enantiomers and a meso compound.

-

(2R,3R)-2,3-Dichlorobutane and (2S,3S)-2,3-Dichlorobutane: These two isomers are non-superimposable mirror images of each other and are therefore enantiomers.[3] They are chiral and exhibit equal and opposite optical rotation.

-

(2R,3S)-2,3-Dichlorobutane (meso-2,3-Dichlorobutane): This isomer possesses an internal plane of symmetry, making it achiral and thus optically inactive, despite having two chiral centers. It is superimposable on its mirror image, (2S,3R)-2,3-dichlorobutane, meaning they are the same compound.[3]

The relationship between these stereoisomers can be visualized as follows:

Quantitative Optical Activity Data

The optical activity of a chiral compound is quantified by its specific rotation, [α]. This value is a physical constant for a given enantiomer under specific experimental conditions.

| Isomer Configuration | Common Name | Optical Activity | Specific Rotation ([α]) |

| (2R,3R) | (-)-2,3-Dichlorobutane | Levorotatory | -25.66° |

| (2S,3S) | (+)-2,3-Dichlorobutane | Dextrorotatory | +25.66° |

| (2R,3S) or (2S,3R) | meso-2,3-Dichlorobutane | Inactive | 0° |

Note: The specific rotation values are based on a reported value for the (R,R)-isomer. The value for the (S,S)-enantiomer is inferred due to the nature of enantiomers having equal but opposite rotations. The experimental conditions for this measurement (temperature, wavelength, solvent, and concentration) are not specified in the available literature but are crucial for reproducibility.

Experimental Protocols

Synthesis of this compound Isomers

4.1.1. Synthesis of Racemic (±)-2,3-Dichlorobutane

A racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane can be synthesized by the anti-addition of chlorine to trans-2-butene.

-

Reaction: trans-CH₃CH=CHCH₃ + Cl₂ → (±)-CH₃CHClCHClCH₃

-

Procedure:

-

Dissolve trans-2-butene in a suitable inert solvent, such as carbon tetrachloride (CCl₄), in a reaction vessel protected from light to prevent radical side reactions.

-

Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining a low temperature (e.g., 0 °C) to minimize side reactions.

-

Monitor the reaction progress by observing the disappearance of the chlorine color.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting product will be a racemic mixture of the two enantiomers of this compound. Further purification can be achieved by distillation.

-

4.1.2. Synthesis of meso-2,3-Dichlorobutane

The meso isomer is synthesized by the syn-addition of chlorine to cis-2-butene (B86535).

-

Reaction: cis-CH₃CH=CHCH₃ + Cl₂ → meso-CH₃CHClCHClCH₃

-

Procedure:

-

Dissolve cis-2-butene in an appropriate inert solvent like carbon tetrachloride.

-

Slowly introduce chlorine gas into the solution at a controlled temperature, typically around 0 °C.

-

After the reaction is complete, as indicated by the fading of the chlorine color, evaporate the solvent.

-

The product will be predominantly meso-2,3-dichlorobutane, which can be purified by distillation.

-

Resolution of Racemic (±)-2,3-Dichlorobutane

The separation of the enantiomers from the racemic mixture is achieved through a process called chiral resolution.[4] This typically involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.[5]

-

Protocol Outline:

-

React the racemic mixture of this compound with an enantiomerically pure chiral resolving agent. For a non-acidic/basic substrate like this compound, derivatization to a resolvable compound (e.g., an alcohol or acid) may be necessary as a preliminary step, followed by reaction with a chiral acid or base (e.g., (+)-tartaric acid or (-)-brucine).

-

The reaction will produce a mixture of two diastereomers.

-

Separate the diastereomers based on their different physical properties, most commonly through fractional crystallization.

-

After separation, regenerate the individual enantiomers by removing the chiral resolving agent through a chemical reaction.

-

Measurement of Optical Activity

The optical rotation of the separated enantiomers is measured using a polarimeter.

-

Instrumentation: A polarimeter consisting of a light source (typically a sodium lamp, D-line at 589 nm), a polarizer, a sample tube, an analyzer, and a detector.

-

Procedure:

-

Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a suitable achiral solvent.

-

Blank Measurement: Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Fill the sample tube with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the sample tube in the polarimeter and measure the observed rotation (α_obs) in degrees.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α_obs / (l * c) The temperature (T) and wavelength (λ) of the light source should be recorded and reported with the specific rotation value (e.g., [α]_D^20).

-

Conclusion

The study of this compound isomers provides a clear and fundamental understanding of stereoisomerism and its consequences on the optical properties of molecules. The existence of optically active enantiomers and an optically inactive meso compound within the same molecular formula highlights the importance of three-dimensional molecular structure. The experimental protocols for the synthesis, resolution, and analysis of these isomers are essential techniques in stereochemistry, with broad applications in drug development and materials science, where the control of chirality is paramount for achieving desired biological or physical properties.

References

- 1. What are the total number of stereoisomers of 2,3 - dichlorobutane? - askIITians [askiitians.com]

- 2. The number of optically active isomers observed in 2,3 -dichlorobutane is.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Chiral_resolution [chemeurope.com]

An In-depth Technical Guide to the Meso Form of 2,3-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, physical properties, synthesis, and characterization of the meso form of 2,3-dichlorobutane (B1630595).

Stereochemistry of this compound

This compound possesses two chiral centers at carbons C2 and C3. Consequently, a maximum of 22 = 4 stereoisomers are theoretically possible. However, due to the symmetrical substitution on the chiral carbons, only three distinct stereoisomers exist: a pair of enantiomers ((2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane) and a meso compound ((2R,3S)-2,3-dichlorobutane).[1][2]

The meso form is characterized by an internal plane of symmetry that renders the molecule achiral, despite the presence of two chiral centers.[1][2] This internal symmetry arises because the (2R,3S) and (2S,3R) configurations are superimposable upon rotation. As a result, the meso form is optically inactive.[2] The enantiomeric pair, lacking an internal plane of symmetry, are chiral and optically active.[2] The relationship between the stereoisomers is that the meso form is a diastereomer of each of the enantiomers.

Physical and Spectroscopic Properties

The physical properties of the stereoisomers of this compound differ, which is crucial for their separation. Diastereomers, such as the meso form and the enantiomers, have distinct physical properties, while enantiomers share identical physical properties except for the direction of optical rotation.

Table 1: Physical and Spectroscopic Properties of this compound Stereoisomers

| Property | meso-2,3-dichlorobutane | (±)-2,3-dichlorobutane (Racemic Mixture) |

| Molecular Formula | C₄H₈Cl₂ | C₄H₈Cl₂ |

| Molecular Weight | 127.01 g/mol | 127.01 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Melting Point | -80.4 °C | Data not readily available |

| Boiling Point | 110.5 °C at 760 mmHg | 117-119 °C at 760 mmHg |

| Density | 1.075 g/cm³ | 1.107 g/mL at 25 °C |

| Refractive Index | 1.4389 | 1.442 |

| Optical Rotation | 0° (achiral) | 0° (racemic mixture) |

| ¹H NMR | See below | See below |

| ¹³C NMR | See below | See below |

| IR Spectrum | See below | See below |

Spectroscopic Data:

-

¹H NMR (meso-2,3-dichlorobutane): The proton NMR spectrum of the meso isomer is expected to be simpler than that of the enantiomers due to its symmetry. The two methyl groups (CH₃) are equivalent, and the two methine protons (CHCl) are also equivalent.

-

¹³C NMR (meso-2,3-dichlorobutane): Due to the plane of symmetry, the meso isomer will exhibit fewer signals in its ¹³C NMR spectrum compared to the chiral isomers. We expect to see signals for the two equivalent methyl carbons and the two equivalent methine carbons.

-

IR Spectrum (meso-2,3-dichlorobutane): The infrared spectrum will show characteristic C-H stretching and bending vibrations for the alkane backbone, as well as C-Cl stretching frequencies.

Experimental Protocols

Synthesis of meso-2,3-Dichlorobutane via Chlorination of trans-2-Butene

The chlorination of trans-2-butene proceeds via an anti-addition mechanism, which stereospecifically yields meso-2,3-dichlorobutane.

Materials:

-

trans-2-Butene

-

Chlorine gas (Cl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Ice bath

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer in a well-ventilated fume hood. Ensure all glassware is dry.

-

Cool the flask in an ice bath.

-

Condense a known amount of trans-2-butene into the flask.

-

Add anhydrous dichloromethane as a solvent.

-

Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas.

-

Once the reaction is complete (the color of chlorine persists), stop the chlorine flow and allow the mixture to warm to room temperature.

-

The reaction mixture now contains predominantly meso-2,3-dichlorobutane in dichloromethane.

Separation of Stereoisomers by Fractional Distillation

The meso form and the racemic mixture of this compound are diastereomers and thus have different boiling points, allowing for their separation by fractional distillation.

Materials:

-

Reaction mixture containing this compound isomers

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated.

-

Add the crude reaction mixture and boiling chips to the distillation flask.

-

Gently heat the mixture using the heating mantle.

-

Carefully monitor the temperature at the top of the fractionating column.

-

The lower-boiling isomer (meso-2,3-dichlorobutane, BP: 110.5 °C) will distill first. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the meso isomer.

-

After the first fraction is collected, increase the heating to distill the higher-boiling racemic mixture (BP: 117-119 °C). Collect this in a separate receiving flask.

-

Analyze the purity of the separated fractions using techniques such as gas chromatography or NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and separation of meso-2,3-dichlorobutane.

References

A Technical Guide to the Nomenclature and Stereochemistry of (2R,3S)-2,3-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the nomenclature, stereochemical properties, and analysis of (2R,3S)-2,3-dichlorobutane. As a quintessential example of a meso compound, its study is fundamental to understanding stereoisomerism. This document outlines the application of Cahn-Ingold-Prelog (CIP) priority rules for its systematic naming, presents its physicochemical properties in comparison to its stereoisomers, and provides detailed experimental methodologies for its synthesis and characterization.

Introduction to Stereoisomerism in 2,3-Dichlorobutane (B1630595)

The molecule this compound possesses two stereogenic centers (chiral carbons) at positions C2 and C3. Theoretically, a molecule with 'n' stereocenters can have a maximum of 2^n stereoisomers. For this compound (n=2), this would suggest a maximum of four possible stereoisomers.[1] These are:

-

(2R,3R)-2,3-dichlorobutane

-

(2S,3S)-2,3-dichlorobutane

-

(2R,3S)-2,3-dichlorobutane

-

(2S,3R)-2,3-dichlorobutane

However, due to molecular symmetry, only three distinct stereoisomers of this compound exist.[2] The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and thus constitute a pair of enantiomers. The (2R,3S) isomer, which is the focus of this guide, is a meso compound.[2]

Nomenclature and Stereochemical Assignment

The unambiguous assignment of the configuration at each stereocenter is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules

-

Assign Priority by Atomic Number : The atoms directly attached to the stereocenter are ranked by their atomic number. The atom with the higher atomic number receives higher priority.

-

First Point of Difference : If two attached atoms are identical, the priority is determined by comparing the atoms attached to them, moving outward from the stereocenter until a "first point of difference" is established.

-

Multiple Bonds : Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Assignment for (2R,3S)-2,3-Dichlorobutane

Let's apply the CIP rules to the stereocenters of this compound:

-

For Carbon-2 (C2):

-

The four groups attached are: -Cl, -H, -CH3, and -CHClCH3.

-

Priority Assignment:

-

-Cl ( Chlorine, Z=17)

-

-CHClCH3 (The carbon is attached to Cl, C, H)

-

-CH3 (The carbon is attached to H, H, H)

-

-H (Hydrogen, Z=1)

-

-

-

For Carbon-3 (C3):

-

The four groups attached are: -Cl, -H, -CH3, and -CHClCH3.

-

Priority Assignment:

-

-Cl (Chlorine, Z=17)

-

-CHClCH3 (The carbon is attached to Cl, C, H)

-

-CH3 (The carbon is attached to H, H, H)

-

-H (Hydrogen, Z=1)

-

-

In the (2R,3S) isomer, when the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise (R ectus) for C2 and counter-clockwise (S inister) for C3.

The Meso Compound: (2R,3S)-2,3-Dichlorobutane

A meso compound is an achiral molecule that contains multiple stereocenters.[3] It is characterized by an internal plane of symmetry that makes the molecule superimposable on its mirror image.

For (2R,3S)-2,3-dichlorobutane, a plane of symmetry exists between C2 and C3. This internal mirror plane means that the molecule is achiral, despite the presence of two stereocenters.[2][4] The (2R,3S) and (2S,3R) notations actually describe the very same, superimposable molecule.[4] Consequently, it does not rotate plane-polarized light and is optically inactive.[3] Meso compounds are diastereomers of their chiral counterparts (in this case, the (2R,3R) and (2S,3S) enantiomers).

Data Presentation: Physicochemical Properties

The stereochemical differences between the isomers of this compound result in distinct physical properties. The meso form, being a diastereomer of the enantiomeric pair, has a different boiling point and density.

| Property | meso-(2R,3S)-2,3-Dichlorobutane | (±)-racemic-2,3-Dichlorobutane |

| CAS Number | 4028-56-2 | 2211-67-8[5] |

| Molecular Weight | 127.01 g/mol [6] | 127.01 g/mol [5] |

| Boiling Point | 110.5 °C[6] | 117-119 °C[7] |

| Melting Point | -80.4 °C[6] | -80 °C[8] |

| Density | 1.075 g/cm³[6] | 1.107 g/cm³[7] |

| Refractive Index | 1.4389[6] | ~1.4420[7] |

| Optical Rotation | 0° (achiral)[3] | Equal and opposite for each enantiomer |

Note: Data for the racemic mixture represents the properties of a 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers.

Experimental Protocols

Synthesis of meso-2,3-Dichlorobutane via Chlorination of trans-2-Butene

The anti-addition of chlorine to trans-2-butene proceeds through a cyclic chloronium ion intermediate, which results in the stereospecific formation of the meso product.

Objective: To synthesize meso-2,3-dichlorobutane by the electrophilic addition of chlorine to trans-2-butene.

Materials:

-

trans-2-Butene

-

Chlorine gas (Cl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) as solvent

-

Three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a dropping funnel

-

Ice bath

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the dry three-necked flask in a well-ventilated fume hood. Cool the flask using an ice bath to maintain a low temperature (0-10 °C).

-

Reactant Preparation: Condense a known amount of trans-2-butene into the flask and dissolve it in the anhydrous solvent.

-

Chlorination: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to prevent a rapid temperature increase and to monitor the reaction by observing the disappearance of the yellow-green color of chlorine.

-

Workup: Once the reaction is complete (indicated by the persistence of the chlorine color), stop the gas flow. Transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual HCl.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Isolation: Filter to remove the drying agent and remove the solvent using a rotary evaporator to isolate the crude meso-2,3-dichlorobutane. The product can be further purified by distillation.

Characterization by Polarimetry

Objective: To confirm the optical inactivity of the synthesized meso-2,3-dichlorobutane.

Materials:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Synthesized meso-2,3-dichlorobutane

-

A suitable solvent (e.g., chloroform (B151607) or ethanol)

-

Volumetric flask and pipettes

Procedure:

-

Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up for at least 10 minutes.[9]

-

Blank Measurement: Fill the polarimeter cell with the pure solvent that will be used for the sample solution. Ensure no air bubbles are present. Place the cell in the polarimeter and zero the instrument.[9]

-

Sample Preparation: Accurately weigh a sample of the synthesized meso-2,3-dichlorobutane and dissolve it in the solvent in a volumetric flask to create a solution of known concentration (c, in g/mL).[9]

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell with the solution, again ensuring no air bubbles are present.

-

Data Acquisition: Place the sample cell in the polarimeter and record the observed optical rotation (α). A meso compound is optically inactive, so the expected observed rotation will be 0°.[3] Any significant deviation from zero may indicate the presence of chiral impurities.

Visualization of Stereochemical Relationships

The logical relationships between the stereoisomers of this compound can be visualized to clarify the unique nature of the meso compound.

References

- 1. rac-2,3-Dichlorobutane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. physicsforums.com [physicsforums.com]

- 5. Butane, 2,3-dichloro-, (R*,R*)-(.+/-.)- [webbook.nist.gov]

- 6. meso-2,3-Dichlorobutane|4028-56-2|lookchem [lookchem.com]

- 7. store.p212121.com [store.p212121.com]

- 8. (2R*,3R*)-2,3-dichlorobutane [stenutz.eu]

- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

A Technical Guide to the Research Applications of Dichlorinated Butanes

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated butanes are versatile chemical intermediates that serve as fundamental building blocks in a wide array of applications, ranging from the synthesis of commodity chemicals and polymers to the development of life-saving pharmaceuticals. Their utility stems from the presence of two chlorine atoms, which act as reactive handles for nucleophilic substitution and elimination reactions, allowing for the construction of diverse molecular architectures. This technical guide provides an in-depth overview of the properties, key research applications, and detailed experimental protocols involving various isomers of dichlorinated butane (B89635).

Physicochemical Properties of Dichlorobutane Isomers

The specific placement of the chlorine atoms on the butane backbone significantly influences the physical and chemical properties of the isomers. This variation in properties dictates their suitability for different synthetic applications.

| Property | 1,1-Dichlorobutane | 1,2-Dichlorobutane | 1,3-Dichlorobutane | 1,4-Dichlorobutane (B89584) | 2,3-Dichlorobutane |

| CAS Number | 541-33-3[1] | 616-21-7[2][3] | 1190-22-3[4] | 110-56-5 | 7581-97-7[5] |

| Molecular Formula | C₄H₈Cl₂ | C₄H₈Cl₂ | C₄H₈Cl₂ | C₄H₈Cl₂ | C₄H₈Cl₂ |

| Molecular Weight | 127.01 g/mol [1] | 127.01 g/mol [2][3] | 127.01 g/mol | 127.01 g/mol | 127.01 g/mol [6][7] |

| Boiling Point | 114-115 °C | 124.1 °C[3] | 131-133 °C | 155 °C[8] | 110.5 °C[7] |

| Melting Point | N/A | -85.0 °C[9] | N/A | -37.8 °C | -80.4 °C[7] |

| Density | 1.08 g/cm³ | 1.11 g/cm³ @ 25°C[3] | 1.09 g/cm³ | 1.14 g/cm³ | 1.075 g/cm³[7] |

| Water Solubility | Insoluble | Limited / Insoluble[3][9] | N/A | Slight | 561.7 mg/L @ 20°C[5] |

Key Research and Industrial Applications

Synthesis of Tetrahydrofuran (B95107) (THF) from 1,4-Dichlorobutane

One of the most significant applications of 1,4-dichlorobutane is its role as a precursor to tetrahydrofuran (THF), a ubiquitous solvent and reagent in organic chemistry. The synthesis is typically achieved through hydrolysis in the presence of a strong acid.[10]

The overall reaction involves the substitution of both chlorine atoms with hydroxyl groups to form 1,4-butanediol, which then undergoes acid-catalyzed intramolecular cyclization (dehydration) to yield THF.[10]

References

- 1. 1,1-Dichlorobutane | C4H8Cl2 | CID 10926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dichlorobutane | C4H8Cl2 | CID 14480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | C4H8Cl2 | CID 24233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. meso-2,3-Dichlorobutane|4028-56-2|lookchem [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. US4271081A - Process for the preparation of tetrahydrofuran - Google Patents [patents.google.com]

Solubility of 2,3-Dichlorobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dichlorobutane (B1630595) in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility profile of this compound, extrapolated from the general principles of solubility for halogenated alkanes. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate specific data as required. This guide also includes a visualization of the experimental workflow for solubility determination.

Introduction to this compound

This compound (C₄H₈Cl₂) is a chlorinated hydrocarbon with two chlorine atoms attached to the second and third carbon atoms of a butane (B89635) chain. It exists as three stereoisomers: (2R,3R)-2,3-dichlorobutane, (2S,3S)-2,3-dichlorobutane, and meso-2,3-dichlorobutane. Its physical and chemical properties, including solubility, are crucial for its application in organic synthesis and as a potential solvent. This guide will explore its behavior in common organic solvents.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, based on the well-established principle of "like dissolves like," a qualitative assessment of its solubility can be made. As a halogenated alkane, this compound is a relatively nonpolar molecule. Therefore, it is expected to be miscible with or highly soluble in nonpolar and weakly polar organic solvents. Its solubility in polar solvents is anticipated to be lower.

For a related compound, 1,2-dichlorobutane, it is reported to be soluble in non-polar organic solvents such as hexane (B92381) and toluene[1]. This suggests a similar solubility profile for this compound.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar | Expected to be soluble |

| Toluene | C₇H₈ | Nonpolar | Expected to be soluble |

| Acetone | C₃H₆O | Polar Aprotic | Expected to be soluble |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be soluble |

| Methanol | CH₃OH | Polar Protic | Expected to be soluble |

| Water | H₂O | Polar Protic | 561.7 mg/L (at 20 °C)[2][3][4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in various organic solvents, a standardized experimental protocol is necessary. The following is a detailed methodology based on the widely used isothermal shake-flask method, followed by gravimetric or chromatographic analysis.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or incubator shaker

-

Glass vials or flasks with airtight seals

-

Magnetic stirrers and stir bars or orbital shaker

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a gravimetric setup (evaporating dish, oven).

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The excess solute is crucial to ensure that the solution reaches saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for the complete separation of the undissolved solute from the saturated solution.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Dry the remaining solute in an oven at a suitable temperature below its boiling point until a constant weight is achieved.

-

The mass of the dissolved this compound can then be determined by the difference in weight.

-

-

Gas Chromatography (GC) Method:

-

Dilute the filtered saturated solution to a known concentration with the same solvent.

-

Prepare a series of standard solutions of this compound in the solvent of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the GC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the generalized experimental protocol for determining the solubility of a solute in a solvent.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermodynamic Properties of 2,3-Dichlorobutane (B1630595) Isomers

This guide provides a comprehensive overview of the thermodynamic properties of the stereoisomers of this compound. This compound possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane.[1][2] Understanding the thermodynamic properties of these isomers is crucial for their separation, synthesis, and application in various fields, including chiral synthesis and as model compounds in stereochemical studies.

Isomeric Relationships

The relationship between the stereoisomers of this compound can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of meso-2,3-Dichlorobutane